molecular formula C9H13NO B094340 4-[(Dimethylamino)methyl]phenol CAS No. 103-87-7

4-[(Dimethylamino)methyl]phenol

Cat. No.: B094340
CAS No.: 103-87-7
M. Wt: 151.21 g/mol
InChI Key: NFVPEIKDMMISQO-UHFFFAOYSA-N
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Description

4-[(Dimethylamino)methyl]phenol is an aromatic compound that contains both phenol and amine functional groups. It has the molecular formula C9H13NO and is known for its applications in various fields, including chemistry, biology, and medicine .

Scientific Research Applications

4-[(Dimethylamino)methyl]phenol has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

The primary target of 4-[(Dimethylamino)methyl]phenol is the heme group in hemoglobin . The heme group plays a crucial role in oxygen transport and storage in the body.

Mode of Action

This compound works by generating methemoglobin , a form of hemoglobin that has a higher affinity for cyanide . This compound interacts with the heme group in hemoglobin, converting the ferrous iron (Fe2+) to the ferric form (Fe3+), thereby forming methemoglobin .

Biochemical Pathways

The formation of methemoglobin affects the respiratory chain in the body . In normal intermediary metabolism, six adenosine triphosphates (ATPs) are created by passing two pairs of electrons down the respiratory chain from two reduced nicotinamide adenine dinucleotides to molecular oxygen . Cyanide has a special affinity for the ferric heme, blocking oxygen consumption and oxidative phosphorylation . If methemoglobin is formed in excess of total body cytochrome aa 3, the cyanide ion binds to methemoglobin, restoring normal cellular respiration .

Pharmacokinetics

In humans and dogs, this compound is cleared rapidly from the blood with a half-life of less than 1 minute . This rapid clearance suggests that the compound is quickly metabolized and eliminated from the body, impacting its bioavailability.

Result of Action

The primary result of the action of this compound is the restoration of normal cellular respiration in the presence of cyanide . By generating methemoglobin, this compound effectively sequesters cyanide ions, preventing them from inhibiting the respiratory chain and thereby mitigating the toxic effects of cyanide .

Safety and Hazards

This compound may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle it with appropriate safety measures.

Relevant Papers The paper titled “4-Dimethylamino Phenol” provides a detailed discussion on the use of 4-Dimethylaminophenol as an antidote for cyanide poisoning . It also discusses the mechanism of action of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Dimethylamino)methyl]phenol typically involves the reaction of phenol with formaldehyde and dimethylamineThe reaction conditions usually require an acidic catalyst and a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound .

Chemical Reactions Analysis

Types of Reactions: 4-[(Dimethylamino)methyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 4-[(Methoxyphenyl)amino]methyl-N,N-dimethylaniline
  • 2-Methoxy-5-[(phenylamino)methyl]phenol
  • 2-[(4-Chlorophenyl)aminomethyl]-6-methoxyphenol
  • 2-[(4-Methoxyanilino)methyl]phenol
  • 2-(Anilinomethyl)phenol

Uniqueness: 4-[(Dimethylamino)methyl]phenol is unique due to its dual functional groups (phenol and amine), which allow it to participate in a wide range of chemical reactions. Its ability to generate methemoglobin makes it particularly valuable in medical applications as an antidote for cyanide poisoning .

Properties

IUPAC Name

4-[(dimethylamino)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-10(2)7-8-3-5-9(11)6-4-8/h3-6,11H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFVPEIKDMMISQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9041495
Record name 4-((Dimethylamino)methyl)phenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103-87-7
Record name 4-[(Dimethylamino)methyl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-((Dimethylamino)methyl)phenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103877
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4-[(dimethylamino)methyl]-
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Record name 4-((Dimethylamino)methyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9041495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-dimethylamino-p-cresol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.867
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Record name 4-((DIMETHYLAMINO)METHYL)PHENOL
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Synthesis routes and methods

Procedure details

The title compound was prepared by substituting 4-hydroxybenzaldehyde for 4′-chlorobiphenyl-2-carboxaldehyde and dimethylamine for tert-butyl piperazine-1-carboxylate in EXAMPLE 1A.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of 4-[(Dimethylamino)methyl]phenol in the context of the provided research?

A1: this compound is primarily utilized as a precursor in the synthesis of hindered amine light stabilizers (HALS), specifically Tinuvin 144. [] This compound is not directly used as a stabilizer but serves as a key building block in the chemical reaction.

Q2: How does the structure of the compound synthesized using this compound contribute to its application?

A2: The reaction of this compound with bis(1,2,2,6,6-pentamethylpiperidin-4-yl) 2-butylmalonate yields Tinuvin 144. [] This resulting compound possesses two piperidine rings, known for their role in the stabilizing mechanism of HALS. The presence of these rings, derived indirectly from this compound, is crucial for its function as a light stabilizer.

Q3: Are there any other applications of this compound mentioned in the research apart from HALS synthesis?

A3: Yes, the research mentions that this compound is a component in a powder coating formulation. [] While its specific role within the coating isn't explicitly described, its presence suggests it may contribute to the coating's properties, such as stability or performance.

Q4: Can you provide information on the crystallographic studies of compounds derived from this compound?

A4: The research describes the crystal structures of two compounds derived from this compound: Tinuvin 144 [] and Dimethyl 2-butyl-2-(3,5-di-tert-butyl-4-hydroxybenzyl)malonate. [] Both compounds exhibit intermolecular hydrogen bonding within their crystal structures, which can influence their physical properties and stability.

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